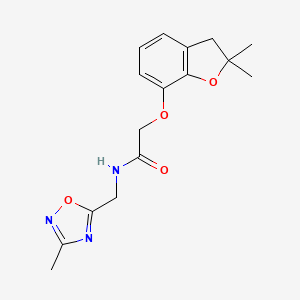
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H23N3O6 with a molecular weight of approximately 397.4 g/mol. The structure features a benzofuran moiety linked to an oxadiazole derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O6 |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 2034621-47-9 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL . The specific mechanism often involves the inhibition of key enzymes such as enoyl-acyl carrier protein (ACP) reductase, crucial for fatty acid synthesis.
Anticancer Activity
The benzofuran derivatives have been noted for their anticancer properties. The presence of the oxadiazole moiety in the compound may enhance its ability to inhibit tumor growth by modulating immune responses and inducing apoptosis in cancer cells. Compounds similar to this one have demonstrated efficacy in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in tumor immune evasion.
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
The biological activity of This compound can be attributed to its structural components:
- Oxadiazole Ring : Known for its interaction with various biological targets.
- Benzofuran Moiety : Contributes to anti-inflammatory and antimicrobial activities.
- Acetamide Group : Enhances solubility and bioavailability.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated several oxadiazole derivatives for their antimicrobial properties. Among them, one derivative showed significant activity against Mycobacterium tuberculosis with MIC values as low as 4 µM . This highlights the potential of oxadiazole-containing compounds in addressing antibiotic resistance.
Study 2: Anticancer Properties
In another investigation focused on IDO inhibitors, compounds structurally related to our target compound were tested for their ability to enhance anti-tumor immunity. Results indicated that these compounds could significantly reduce tumor size in murine models while improving survival rates.
Study 3: Anti-inflammatory Activity
Research conducted on benzofuran derivatives revealed that certain compounds could inhibit COX-2 and iNOS enzymes effectively, leading to reduced inflammation in animal models . This reinforces the therapeutic potential of compounds with similar structures.
Propiedades
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-18-14(23-19-10)8-17-13(20)9-21-12-6-4-5-11-7-16(2,3)22-15(11)12/h4-6H,7-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUIZRJPESYGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














